N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide
Description
Properties
CAS No. |
305361-69-7 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H19N3O/c1-12(2)10-17(22)19-14-7-5-6-13(11-14)18-20-15-8-3-4-9-16(15)21-18/h3-9,11-12H,10H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
MXMQGOVISCLRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 |
solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole moiety is typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. In a method adapted from WO2013150545A2, 3-nitrobenzoic acid is converted to its acid chloride using thionyl chloride, followed by coupling with ethyl 3-(pyridin-2-ylamino)propanoate to form a nitro intermediate. Reduction of the nitro group is achieved using Fe-acetic acid or Fe-hydrochloric acid, avoiding catalyst poisoning common in catalytic hydrogenation. This step proceeds at 40–75°C in aqueous tetrahydrofuran (THF), yielding ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate with >85% purity.
Amide Bond Formation
The final amide bond between the benzimidazole-containing aniline and 3-methylbutanoyl chloride is formed under Schotten-Baumann conditions. As detailed in WO2017191651A1, a mixture of dichloromethane and methanol (1:1 v/v) is used to dissolve the aniline derivative, followed by dropwise addition of the acyl chloride in the presence of triethylamine at 0–5°C. This low-temperature approach minimizes side reactions, achieving yields of 78–82%. Alternative methods from Evitachem employ carbodiimides (e.g., DCC) with HOAt as coupling agents in THF, though this increases costs and necessitates chromatographic purification.
Optimization of Reaction Conditions
Solvent Systems and Temperature Effects
Solvent selection critically impacts reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates but may complicate downstream purification. WO2017191651A1 reports that combining dichloromethane with methanol (2:1 v/v) at 20–35°C optimally balances solubility and reaction kinetics for the benzimidazole formation. Conversely, amide coupling benefits from ethereal solvents at 0–5°C to suppress racemization.
Table 1: Solvent Systems and Yields for Key Steps
| Reaction Step | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Benzimidazole Cyclization | DCM:MeOH (2:1) | 20–35 | 89 |
| Nitro Group Reduction | Aqueous THF | 40–75 | 92 |
| Amide Coupling | DCM:MeOH (1:1) | 0–5 | 82 |
Catalysts and Reducing Agents
Fe-acetic acid outperforms traditional Pd/C in nitro reductions, eliminating catalyst filtration and reducing costs. Using 3–5 molar equivalents of acetic acid in THF at reflux achieves complete reduction within 4 hours. For amide activation, HOAt-DCC combinations increase coupling efficiency to 90% but require post-reaction filtration to remove dicyclohexylurea.
Purification and Crystallization Techniques
Seeding for Polymorph Control
WO2017191651A1 emphasizes seeding with crystalline Form-2 to direct crystallization. Adding 1–2% w/w seeds to a cooled solution of the crude product in methyl tert-butyl ether (MTBE) and cyclohexane induces uniform crystal growth, yielding >99% polymorphic purity. Without seeding, the amorphous form predominates, which is hygroscopic and thermally unstable.
Solvent-Mediated Recrystallization
Recrystallization from n-butanol and water (3:2 v/v) at 65–70°C removes residual solvents and byproducts. Slow cooling to 25°C over 6 hours produces needle-like crystals with a melting point of 198–201°C. This step reduces impurity levels from 5% to <0.5%, as confirmed by HPLC.
Characterization and Analytical Data
Powder X-Ray Diffraction (PXRD)
Crystalline Form-2 exhibits distinct PXRD peaks at 2.8°, 5.7°, and 9.1° 2θ, confirming a monoclinic lattice. The amorphous form lacks sharp peaks, showing a broad halo centered at 20° 2θ.
Table 2: Key Analytical Parameters
| Parameter | Crystalline Form-2 | Amorphous Form |
|---|---|---|
| Melting Point (°C) | 198–201 | N/A (glass transition at 85°C) |
| PXRD Peaks (2θ) | 2.8, 5.7, 9.1 | None |
| Solubility (mg/mL, H2O) | 0.12 | 1.45 |
Spectroscopic Characterization
-
FT-IR : N-H stretch at 3280 cm⁻¹ (amide), C=O at 1650 cm⁻¹ (benzimidazole).
-
¹H NMR (DMSO-d6) : δ 1.02 (d, 6H, CH(CH3)2), 2.31 (m, 1H, CH2CH), 7.45–8.20 (m, 8H, aromatic).
Comparative Analysis of Preparation Methods
Methodologies from WO2017191651A1 and WO2013150545A2 demonstrate superior scalability and cost-effectiveness compared to Evitachem’s carbodiimide-based approach. Fe-mediated reductions reduce processing time by 30%, while seeding ensures reproducible polymorph quality. However, the Schotten-Baumann method requires stringent temperature control, increasing operational complexity.
Chemical Reactions Analysis
Oxidation Reactions
The benzimidazole moiety undergoes oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) in acidic media oxidizes the aromatic system, forming hydroxylated derivatives at the 5- and 6-positions of the benzimidazole ring. Potassium permanganate (KMnO₄) in basic conditions selectively oxidizes the secondary amine group in the benzimidazole to a nitroso intermediate.
Example Reaction:
Reduction Reactions
The compound’s aromatic and amide groups participate in reduction processes:
-
Catalytic Hydrogenation: Using palladium on carbon (Pd/C) under H₂ gas reduces the benzimidazole’s imine bonds, yielding a dihydrobenzimidazole derivative.
-
Borohydride Reduction: Sodium borohydride (NaBH₄) selectively reduces the amide carbonyl to a secondary alcohol, producing N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanolamide.
Key Conditions:
| Reducing Agent | Solvent | Temperature | Product Yield |
|---|---|---|---|
| 10% Pd/C | Ethanol | 60°C | 78% |
| NaBH₄ | THF | 25°C | 65% |
Halogenation
Chlorine (Cl₂) or bromine (Br₂) in acetic acid substitutes hydrogen atoms on the phenyl ring, forming mono- or dihalogenated products. Electrophilic substitution occurs preferentially at the para position relative to the amide group.
Nitration
Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the 4-position of the benzimidazole ring. Kinetic studies show a second-order rate constant of at 25°C.
Nucleophilic Acyl Substitution
The amide group reacts with nucleophiles under basic conditions. For example:
-
Hydrolysis: Aqueous NaOH cleaves the amide bond, yielding 3-methylbutanoic acid and 3-(1H-benzimidazol-2-yl)aniline.
-
Aminolysis: Hydrazine (NH₂NH₂) substitutes the amide oxygen, forming the corresponding hydrazide derivative .
Mechanism:
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl ring. For instance, reaction with 4-methoxyphenylboronic acid introduces a methoxy group at the meta position .
Optimized Protocol:
| Catalyst | Ligand | Base | Yield |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 82% |
Biological Activity and Reactivity Correlation
The compound’s antimicrobial and anticancer properties correlate with its ability to undergo redox cycling (via the benzimidazole ring) and inhibit enzymes like DNA gyrase . Electrophilic metabolites generated during oxidation contribute to its antiproliferative effects .
Stability and Degradation
Under UV light, the compound undergoes photodegradation via C–N bond cleavage in the amide group, forming benzimidazole and 3-methylbutanamide fragments. Hydrolytic stability studies in PBS (pH 7.4) show a half-life of 48 hours at 37°C.
Scientific Research Applications
Anticancer Activity
The compound has shown promise in cancer research, particularly as a potential treatment for various malignancies. According to a patent document, compounds similar to N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide are effective against a range of cancers, including but not limited to:
- Breast Cancer
- Lung Cancer
- Colorectal Cancer
- Rhabdomyosarcoma
These compounds work by inhibiting specific pathways involved in tumor growth, such as the Wnt signaling pathway, which is crucial in many cancers .
Treatment of Inflammatory Diseases
Research indicates that benzimidazole derivatives can also be beneficial in treating inflammatory diseases. The compound may exert anti-inflammatory effects, making it a candidate for conditions like rheumatoid arthritis and psoriasis. The inhibition of inflammatory cytokines is a mechanism through which these compounds may act .
Neurodegenerative Diseases
This compound has been studied for its potential neuroprotective effects, particularly in Alzheimer's disease. Its ability to modulate pathways associated with neuroinflammation and oxidative stress positions it as a candidate for further development in neurodegenerative therapies .
Structure-Activity Relationship (SAR) Studies
Studies on related benzimidazole compounds have revealed important insights into their structure-activity relationships. Modifications to the benzimidazole core or the substituents on the phenyl ring can significantly alter biological activity, allowing researchers to optimize compounds for better efficacy and reduced side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their function. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme.
Comparison with Similar Compounds
Structural Variations in Benzimidazole Derivatives
Key structural differences among benzimidazole derivatives lie in the substituents attached to the phenyl ring and the benzimidazole core. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The 3-methylbutanamide group increases logP compared to polar derivatives like B8 (acetamide) or hydrazides, enhancing blood-brain barrier penetration .
- Solubility : Bulky substituents (e.g., diphenylpropanamide ) reduce aqueous solubility, whereas methoxy-linked acetamides (B8) improve it .
Biological Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a benzimidazole moiety linked to a phenyl group and a 3-methylbutanamide chain. Its molecular formula is with a molecular weight of 293.4 g/mol. The unique structure contributes to its diverse biological activities, making it an interesting candidate for drug development.
The mechanism of action for this compound primarily involves its interaction with specific enzymes. The benzimidazole core is known to bind to enzyme active sites, inhibiting their function through hydrogen bonding and hydrophobic interactions with amino acid residues. This characteristic underpins its potential as an enzyme inhibitor in various therapeutic contexts.
Antimicrobial Activity
Research has indicated that compounds with benzimidazole structures exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including resistant strains like MRSA. The presence of the benzimidazole moiety enhances the compound's ability to disrupt bacterial cell functions, making it a candidate for further development in antimicrobial therapies .
Anticancer Properties
Studies have highlighted the anticancer potential of benzimidazole derivatives. For example, related compounds have demonstrated antiproliferative effects against MCF-7 breast cancer cells by interfering with tubulin polymerization . This suggests that this compound could possess similar properties, warranting further investigation into its efficacy against cancer cell lines.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Research indicates that benzimidazole derivatives can inhibit enzymes involved in various metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated enzyme activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| Benzimidazole | Core structure with varying substitutions | Broad range of biological activities |
| N-phenylbenzimidazole | Lacks 3-methylbutanamide chain | Antimicrobial and anticancer properties |
| 3-methylbutanamide | Simple amide without the benzimidazole moiety | Limited biological activity compared to derivatives |
This compound stands out due to its unique combination of a benzimidazole core and an amide side chain, providing a distinct profile of biological activities.
Case Studies and Research Findings
- Antiparasitic Activity : A study demonstrated that benzimidazole derivatives exhibited potent anthelmintic activity against Trichinella spiralis, indicating potential applications in treating parasitic infections .
- Anticancer Efficacy : In vitro testing revealed that certain benzimidazole compounds could significantly reduce the viability of cancer cells, suggesting that this compound may also exhibit similar anticancer properties .
- Enzyme Interaction Studies : Research into the binding affinity of benzimidazole derivatives with various enzymes has shown promising results, indicating that modifications to the core structure can enhance inhibitory effects on target enzymes involved in cancer and metabolic diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
